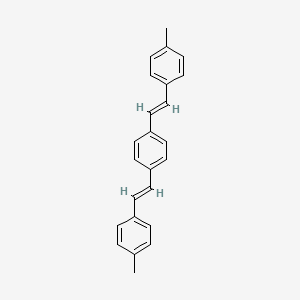

1,4-Bis(4-methylstyryl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCASZEAAHJEDAL-PHEQNACWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,4-Bis(4-methylstyryl)benzene fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of 1,4-Bis(4-methylstyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly fluorescent organic compound that has garnered significant attention within the scientific community. Its robust photophysical characteristics, including a high photoluminescence quantum yield and significant two-photon absorption, make it a compelling candidate for a range of applications in optoelectronics and beyond. This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailing its synthesis, photophysical and thermal characteristics, and key applications. The information is presented to support researchers and professionals in leveraging this molecule's unique attributes for advanced material development.

Introduction

This compound, a symmetrical molecule featuring a central benzene ring substituted with two 4-methylstyryl groups, is a notable member of the stilbenoid family of compounds.[1] Its extended π-conjugated system is the primary determinant of its remarkable optical and electronic properties.[1] This guide delves into the core scientific principles and experimental methodologies associated with this compound, offering insights for its application in fields such as organic electronics and photonics.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 76439-00-4 | [1] |

| Molecular Formula | C24H22 | [1] |

| Molecular Weight | 310.44 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Purity | Typically >98.0% (HPLC) | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a preferred method due to its high yield and stereoselectivity for the desired E,E-isomer.[2][4][5] This reaction involves the condensation of a phosphonate ylide with an aldehyde.[6]

Horner-Wadsworth-Emmons Synthesis Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

-

Preparation of the Phosphonate Ylide:

-

To a solution of tetraethyl (1,4-phenylenebis(methylene))bis(phosphonate) in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride or potassium tert-butoxide at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion. The reaction progress can be monitored by observing the cessation of hydrogen gas evolution if sodium hydride is used.

-

-

Olefination Reaction:

-

Slowly add a solution of 4-methylbenzaldehyde (2.2 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield the pure E,E-1,4-Bis(4-methylstyryl)benzene as a white or pale-yellow solid. The water-soluble phosphate byproduct is readily removed during the aqueous work-up.[4]

-

Figure 2: Jablonski diagram illustrating photophysical processes.

Two-Photon Absorption

This compound also exhibits significant two-photon absorption (TPA), a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons. [2]This property is crucial for applications in 3D microfabrication, bioimaging, and optical data storage. [1]

Thermal Properties

The thermal stability of this compound is a critical parameter for its processing and long-term performance in devices. [1]

Thermal Stability Analysis

Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. For similar polyimide compounds, TGA has shown excellent thermal stability with 5% weight loss temperatures exceeding 500 °C in both nitrogen and air atmospheres. [7] Conceptual Protocol: Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample (5-10 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is typically defined as the temperature at which 5% weight loss occurs.

Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting and glass transitions. [8]By measuring the difference in heat flow between a sample and a reference as a function of temperature, one can identify these transitions. For a related compound, 1,4-bis(2-methylstyryl)benzene, a melting point of 180-182 °C has been reported. Conceptual Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh a small sample (5-10 mg) into a DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

-

Cool the sample at a controlled rate.

-

Perform a second heating cycle to observe the thermal history-independent transitions.

-

The melting temperature (Tm) is determined from the peak of the endothermic melting transition.

Applications

The unique properties of this compound make it a valuable material in several advanced applications.

-

Organic Light Emitting Diodes (OLEDs): Its high fluorescence quantum yield makes it an excellent candidate for use as an emissive layer or as a dopant in OLEDs, contributing to the brightness and efficiency of the devices. [1]* Scintillators: The ability of the compound to emit light upon excitation by ionizing radiation makes it a useful scintillator for radiation detection systems. [1][2]* Fluorescent Probes: Its strong fluorescence can be harnessed for applications in chemical sensing and bioimaging. [1]* Two-Photon Absorption Standard: Due to its well-defined TPA cross-section, it is often used as a reference standard in nonlinear optical measurements. [2]

Conclusion

This compound stands out as a highly efficient and versatile organic fluorophore. Its synthesis is well-established, and its fundamental photophysical and thermal properties are well-characterized. The near-unity quantum yield in solution and high solid-state efficiency, coupled with good thermal stability, position it as a key material for the continued development of advanced optoelectronic devices and other cutting-edge technologies. Further research into modifying its structure could lead to even more tailored properties for specific applications.

References

- Vertex AI Search. (n.d.). This compound (CAS 76439-00-4)

- Smolecule. (2023, August 15). Buy this compound | 76439-00-4. Retrieved January 18, 2026.

- Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16.

- Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties.

- ChemSrc. (n.d.). Benzene,1,4-bis(1-methylethyl)-, Homopolymer. Retrieved January 18, 2026.

- Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved January 18, 2026.

- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved January 18, 2026.

- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 18, 2026.

- MilliporeSigma. (n.d.). 1,4-Bis(2-methylstyryl)benzene BioReagent, scintillation, = 99.0 UV 13280-61-0. Retrieved January 18, 2026.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 76439-00-4. Retrieved January 18, 2026.

- Tokyo Chemical Industry UK Ltd. (n.d.). This compound 76439-00-4. Retrieved January 18, 2026.

- ResearchGate. (2025, August 9). Measurement of the fluorescence quantum yield of bis-MSB. Retrieved January 18, 2026.

- RUIdeRA. (2023, February 23). Effect of bulky side groups on photophysical properties and electroluminescent performance of oligo(styryl)benzenes. Retrieved January 18, 2026.

- Digital Scholarship@UNLV. (n.d.). Synthesis of Bis-styrylbenzene derivatives via Wittig-Horner reaction. Retrieved January 18, 2026.

- Sigma-Aldrich. (n.d.). 1,4-Bis(2-methylstyryl)benzene BioReagent, scintillation, = 99.0 UV 13280-61-0. Retrieved January 18, 2026.

- ResearchGate. (2013, November). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. Retrieved January 18, 2026.

- Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- ChemBK. (2024, April 10). This compound. Retrieved January 18, 2026.

- PMC. (n.d.). Photoprocesses in Bis-Diethylamino Derivatives of 1,4- and 1,3-Distyrylbenzene. Retrieved January 18, 2026.

- ResearchGate. (n.d.). Horner—Wadsworth—Emmons reaction. Retrieved January 18, 2026.

- Journal of the Korean Physical Society. (2021, June 27). Thermochromism of 1,4-Bis[2-(4-pyridyl)

- Sigma-Aldrich. (n.d.). 1,4-Bis(2-methylstyryl)benzene BioReagent, scintillation, = 99.0 UV 13280-61-0. Retrieved January 18, 2026.

- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved January 18, 2026.

- MDPI. (n.d.). Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior. Retrieved January 18, 2026.

- MDPI. (n.d.).

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 g. Retrieved January 18, 2026.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved January 18, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 76439-00-4 [smolecule.com]

- 3. This compound | 76439-00-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Photoluminescence of 1,4-Bis(4-methylstyryl)benzene

Introduction: Unveiling the Luminescent Core of 1,4-Bis(4-methylstyryl)benzene

This compound (BMSB) is a highly fluorescent organic compound that has garnered significant attention within the scientific community.[1] Its robust photoluminescence, characterized by a high quantum yield, makes it a prime candidate for a multitude of applications in optoelectronics and beyond.[1][2] This guide provides a comprehensive exploration of the photophysical properties of BMSB, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, luminescent characteristics, and the experimental methodologies used for its characterization.

BMSB, a stilbene derivative, possesses a unique molecular architecture comprising a central benzene ring linked to two 4-methylstyryl groups at the 1 and 4 positions.[1] This extended π-conjugated system is the cornerstone of its remarkable optical and electronic properties.[1] The compound typically appears as a white to pale yellowish crystalline powder and is known for its good thermal stability, a crucial attribute for its integration into various devices.[1][2]

Core Photophysical Properties: A Deep Dive into Luminescence

The photoluminescence of BMSB is a multifaceted phenomenon governed by its molecular structure and its interaction with the surrounding environment. Key properties that define its luminescent behavior include its absorption and emission spectra, quantum yield, and its intriguing aggregation-induced emission (AIE) characteristics.

Absorption and Emission Spectra

Like other stilbene-based dyes, BMSB absorbs light in the ultraviolet to visible region of the electromagnetic spectrum.[3] The specific absorption maxima are influenced by the solvent environment.[3] Upon excitation, the molecule transitions to an excited state and subsequently relaxes to the ground state, emitting light in the process. The fluorescence emission of BMSB is typically observed in the blue region of the spectrum. For instance, in cyclohexane, the emission maximum is at 420 nm, while in heptane, it is at 416 nm.[2]

A notable characteristic of BMSB is the spectral shift observed in different physical forms. For example, an aqueous dispersion of BMSB nanocrystals exhibits a blue-shifted absorption spectrum and a red-shifted emission spectrum compared to its solution in tetrahydrofuran (THF).[4][5]

Quantum Yield: A Measure of Efficiency

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. BMSB is distinguished by its exceptionally high photoluminescence efficiency.[2] In a cyclohexane solution, it exhibits a remarkable fluorescence quantum yield of 0.94, indicating that nearly every absorbed photon is re-emitted as fluorescence.[2] This near-unity emission efficiency suggests that non-radiative decay pathways are minimal.[2]

The quantum yield of BMSB is also dependent on its physical state. Single-crystal forms of BMSB have a high photoluminescence quantum efficiency of 89 ± 2%.[2] In contrast, vapor-deposited films show a lower, yet still significant, quantum yield of 54 ± 2%.[2]

| Solvent/State | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Cyclohexane | - | 420[2] | 0.94[2] |

| Heptane | - | 416[6] | - |

| Single Crystal | - | - | 0.89 ± 0.02[2] |

| Vapor-Deposited Film | - | - | 0.54 ± 0.02[2] |

| Nanocrystal Dispersion | Blue-shifted vs. THF solution[4] | Red-shifted vs. THF solution[4] | - |

Aggregation-Induced Emission (AIE): Shining Brighter Together

A fascinating aspect of some stilbene derivatives is the phenomenon of aggregation-induced emission (AIE). Molecules exhibiting AIE are typically weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation in poor solvents or in the solid state.[7] This behavior is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.[7] While the AIE of BMSB itself is not extensively detailed in the provided search results, the behavior of structurally similar compounds suggests that this phenomenon could play a significant role in its solid-state luminescence. The high quantum yield of BMSB in its crystalline form is a strong indicator of AIE or a similar solid-state emission enhancement mechanism.[2]

Experimental Protocols for Photoluminescence Characterization

To accurately assess the photoluminescent properties of BMSB, a series of well-defined experimental protocols are necessary. These protocols ensure the reliability and reproducibility of the obtained data.

UV-Visible Absorption and Photoluminescence Spectroscopy

Objective: To determine the absorption and emission spectra of BMSB in solution and other forms.

Methodology:

-

Sample Preparation: Prepare a dilute solution of BMSB in a suitable spectroscopic grade solvent (e.g., cyclohexane, THF). For solid-state measurements, a thin film can be prepared by vapor deposition or a dispersion of nanocrystals can be used.

-

Instrumentation: Utilize a UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for photoluminescence measurements.[8]

-

Absorption Measurement: Record the absorption spectrum of the sample over a relevant wavelength range to identify the absorption maxima (λ_max).

-

Emission Measurement: Excite the sample at its absorption maximum and record the emission spectrum. The wavelength at which the highest intensity is observed is the emission maximum.

-

Data Analysis: Plot absorbance and fluorescence intensity as a function of wavelength to visualize the spectra.

Relative Photoluminescence Quantum Yield Determination

Objective: To quantify the fluorescence quantum yield of BMSB relative to a known standard.

Causality: The principle behind this method is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[3]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a well-characterized quantum yield that absorbs and emits in a similar spectral range as BMSB. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-violet region.

-

Solution Preparation: Prepare a series of dilute solutions of both the BMSB sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the sample (Φ_x): Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)[3] Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

-

-

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the molecular structure of BMSB, a typical experimental workflow, and the proposed mechanism of aggregation-induced emission.

Caption: Molecular structure of this compound (BMSB).

Caption: Proposed mechanism of Aggregation-Induced Emission (AIE).

Caption: Experimental workflow for photoluminescence characterization.

Applications and Future Outlook

The exceptional photoluminescent properties of BMSB make it a highly versatile material with applications spanning several advanced technological fields.

-

Organic Light Emitting Diodes (OLEDs): Its high fluorescence efficiency makes it a suitable candidate for the emissive layer in OLEDs, contributing to brighter and more efficient displays.[1][2]

-

Scintillator Materials: BMSB's ability to emit light upon interaction with ionizing radiation makes it valuable as a scintillator for radiation detection systems.[1][2]

-

Fluorescent Probes: The sensitive nature of its fluorescence to the local environment suggests its potential use as a fluorescent probe in chemical sensing and bioimaging.[1]

-

Two-Photon Absorption: BMSB exhibits significant two-photon absorption, a nonlinear optical property crucial for applications such as 3D microfabrication and high-resolution bio-imaging.[1]

The ongoing research into BMSB and its derivatives continues to unveil new possibilities. The development of BMSB nanocrystals, for instance, opens up avenues for its application in nanotechnology and as a new class of optoelectronic material.[4][5] Further exploration of its aggregation-induced emission properties and the synthesis of new derivatives with tailored photophysical characteristics will undoubtedly expand its utility in cutting-edge technologies.

Conclusion

This compound stands out as a remarkable organic fluorophore with a combination of high quantum yield, good thermal stability, and versatile applicability. This technical guide has provided a comprehensive overview of its core photoluminescent properties, from its fundamental spectral characteristics to the advanced phenomenon of aggregation-induced emission. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers seeking to harness the potential of this luminous molecule. As the demand for advanced optical materials continues to grow, BMSB is poised to play an increasingly important role in the development of next-generation optoelectronic and sensing technologies.

References

- A Technical Guide to the Photophysical Properties of Stilbene-Based Fluorescent Dyes - Benchchem. (n.d.).

- This compound (CAS 76439-00-4): Properties and Applications. (n.d.).

- Buy this compound | 76439-00-4 - Smolecule. (2023, August 15).

-

Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]

- Experimental setup of photoluminescence spectroscopy: (a)... | Download Scientific Diagram. (n.d.).

- Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. ResearchGate.

- 1,4-Bis(2-methylstyryl)benzene BioReagent, scintillation, = 99.0 UV 13280-61-0. (n.d.).

- Substituent Flexibility Modulates Aggregation-Induced Emission in Tetraphenylbenzene. (2015).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 76439-00-4 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,4-Bis(2-methylstyryl)benzol BioReagent, suitable for scintillation, ≥98% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Substituent Flexibility Modulates Aggregation-Induced Emission in Tetraphenylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

two-photon absorption cross-section of 1,4-Bis(4-methylstyryl)benzene

An In-Depth Technical Guide to the Two-Photon Absorption Properties of 1,4-Bis(4-methylstyryl)benzene

Introduction: The Significance of a Symmetrical Chromophore

This compound, often abbreviated as Bis-MSB, is a highly conjugated organic molecule belonging to the stilbenoid class of compounds.[1] Characterized by a central benzene ring linked to two 4-methylstyryl groups, its symmetrical, planar structure gives rise to notable photophysical properties, particularly strong fluorescence and significant nonlinear optical behavior.[1][2] While widely recognized for its application as a scintillator, its robust two-photon absorption (TPA) characteristics have positioned it and its derivatives as crucial materials in advanced fields such as optoelectronics, bio-imaging, and 3D microfabrication.[2][3][4] This guide provides a detailed examination of the two-photon absorption cross-section of Bis-MSB, the methodologies for its measurement, and the factors influencing its nonlinear optical response.

Theoretical Framework: Understanding Two-Photon Absorption (TPA)

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of identical or different frequencies to transition from the ground state to an excited electronic state. This contrasts with single-photon absorption, where one photon of higher energy is absorbed to induce the same transition. The probability of TPA is proportional to the square of the incident light intensity, a key feature that enables high spatial confinement of excitation in three dimensions.

The efficiency of this process is quantified by the TPA cross-section (σ₂) , typically expressed in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). A larger TPA cross-section indicates a higher probability of a two-photon absorption event.

For fluorescent molecules, the TPA process is often evaluated by measuring the subsequent fluorescence emission. This gives the two-photon action cross-section (ησ₂) , which is the product of the TPA cross-section (σ₂) and the fluorescence quantum yield (η).[5] This "action cross-section" is a practical measure of a compound's utility in applications like two-photon fluorescence microscopy.[4]

Caption: Simplified Jablonski diagram illustrating the two-photon excitation and subsequent fluorescence relaxation pathway.

TPA Properties of Bis(styryl)benzene Derivatives

While this compound serves as a foundational structure, extensive research has focused on its derivatives to enhance TPA cross-sections for specific applications. The introduction of electron-donating or -withdrawing groups and the modification of the conjugated system can dramatically alter the nonlinear optical properties. The TPA cross-section is also highly dependent on the solvent environment.[6][7][8] A nonmonotonic relationship between solvent polarity and TPA cross-section is often observed, with intermediate polarity solvents sometimes yielding the highest values.[7]

Below is a summary of TPA data for a representative cationic derivative of the 1,4-bis(styryl)benzene core, which highlights the molecule's responsiveness to its environment.

| Compound/Complex | Peak TPA Cross-Section (GM) | Measurement Method | Key Finding | Reference |

| Cationic 1,4-bis(styryl)benzene Derivative (C1) | 200 | TPIF | Base value in aqueous solution. | [4] |

| C1 / β-Cyclodextrin Complex | 400 | TPIF | Encapsulation in β-cyclodextrin doubles the TPA cross-section. | [4] |

| C1 / γ-Cyclodextrin Complex | 460 | TPIF | A larger cyclodextrin cavity further enhances the TPA response. | [4] |

| C1 / (3γ:β)-Cyclodextrin Mixed Complex | 650 | TPIF | A mixed-host system leads to a greater than 3-fold increase in TPA. | [4] |

TPIF: Two-Photon Induced Fluorescence

This data demonstrates a key principle in the design of TPA materials: modifying the molecular environment, such as through encapsulation, can significantly enhance the TPA cross-section by restricting non-radiative decay pathways and altering the electronic structure.[4]

Experimental Protocol: Z-Scan Technique for TPA Measurement

The Z-scan technique is a robust and widely used direct method for determining the TPA cross-section.[3][9] It relies on measuring the intensity-dependent absorption of a tightly focused laser beam as the sample is translated along the beam's propagation axis (the z-axis). This method is particularly valuable as it can simultaneously determine the nonlinear refractive index.[3]

Sources

- 1. Buy this compound | 76439-00-4 [smolecule.com]

- 2. Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quantum-electronics.ru [quantum-electronics.ru]

- 4. Two-photon absorption properties of cationic 1,4-bis(styryl)benzene derivative and its inclusion complexes with cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OPG [opg.optica.org]

- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 7. Solvent effects on the two-photon absorption of distyrylbenzene chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]

An In-depth Technical Guide to the Thermal Stability of 1,4-Bis(4-methylstyryl)benzene for Device Applications

Abstract

1,4-Bis(4-methylstyryl)benzene is a promising organic semiconductor recognized for its potential in optoelectronic applications.[1] Its conjugated styrylbenzene core imparts desirable photoluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.[2] However, the long-term performance and reliability of such devices are intrinsically linked to the thermal stability of the active materials. This technical guide provides a comprehensive overview of the thermal properties of this compound, offering a foundational understanding for researchers, scientists, and professionals in drug development and materials science. In the absence of extensive publicly available thermal analysis data for this specific compound, this guide synthesizes information on related stilbenoid derivatives, outlines rigorous experimental protocols for thermal characterization, and discusses the critical implications of thermal stability on device fabrication and operational lifetime.

Introduction: The Significance of Thermal Stability in Organic Electronics

Organic semiconductors, while offering advantages such as mechanical flexibility and solution processability, often exhibit lower thermal stability compared to their inorganic counterparts.[3] Elevated temperatures encountered during fabrication processes (e.g., thermal evaporation, annealing) and during device operation can lead to morphological changes, degradation of the active material, and ultimately, device failure.[4][5] Understanding the thermal behavior of materials like this compound is therefore not merely an academic exercise but a critical necessity for the development of robust and commercially viable organic electronic devices.[6]

This guide will focus on two primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[7] TGA provides information on the decomposition temperature and mass loss of a material as a function of temperature, while DSC is used to identify phase transitions such as melting, crystallization, and glass transitions.[7][8]

Physicochemical Properties and Molecular Structure

To understand the thermal behavior of this compound, it is essential to first consider its molecular structure and fundamental physicochemical properties.

Molecular Structure

This compound is a conjugated molecule featuring a central benzene ring connected to two 4-methylstyryl moieties.[2] This extended π-conjugated system is responsible for its optical and electronic properties.

Caption: Molecular structure of this compound.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₂ | [9] |

| Molecular Weight | 310.43 g/mol | [9] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point (1,4-Bis(2-methylstyryl)benzene) | 180-182 °C | [9] |

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate. This is crucial for determining the decomposition temperature, which is a key indicator of thermal stability.

Experimental Workflow:

Caption: Standard workflow for TGA analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (ceramic or platinum).

-

Instrument Loading: Place the sample pan into the TGA instrument's furnace.

-

Inert Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Data Analysis: Record the sample mass as a function of temperature. The decomposition temperature (Td) is typically reported as the onset temperature of mass loss or the temperature at which 5% mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions where heat is absorbed or released.

Experimental Workflow:

Caption: Standard workflow for DSC analysis.

Step-by-Step Protocol:

-

Sample Preparation: Weigh 2-5 mg of the this compound sample into a tared aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

-

Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Inert Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at 30 °C, then heat the sample to a temperature above its expected melting point (e.g., 200 °C, based on the isomer's melting point) at a rate of 10 °C/min. This scan reveals the melting temperature (Tm) and erases the sample's prior thermal history.

-

Cooling Scan: Cool the sample from 200 °C back to 30 °C at a rate of 10 °C/min. This scan may show an exothermic peak corresponding to the crystallization temperature (Tc).

-

Second Heating Scan: Reheat the sample from 30 °C to 200 °C at 10 °C/min. This scan is used to determine the glass transition temperature (Tg), if present, and provides a more accurate melting point after a controlled cooling cycle.

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic peaks (melting) and exothermic peaks (crystallization), as well as step changes in the baseline (glass transition).

Hypothetical Thermal Profile and Implications for Device Applications

Based on the chemistry of stilbenoid compounds and general principles of organic material stability, a hypothetical thermal profile for this compound can be proposed.

Predicted Thermal Behavior

-

Melting Point (Tm): Expected to be in a similar range to its 2-methyl isomer, likely between 180 °C and 200 °C.

-

Decomposition Temperature (Td): For many organic semiconductors used in OLEDs, the decomposition temperature is ideally above 300 °C to withstand fabrication processes.[11][12] It is plausible that the decomposition of this compound would initiate with the cleavage of the vinyl linkages or the methyl groups at higher temperatures.

-

Glass Transition Temperature (Tg): The presence of a glass transition will depend on the material's ability to form an amorphous solid upon cooling from the melt. A higher Tg is generally desirable for morphological stability in thin films.

Implications for Device Fabrication and Performance

The thermal properties of this compound have direct consequences for its use in electronic devices.

Caption: Relationship between thermal stability and device factors.

-

Fabrication Window: A high decomposition temperature is crucial for processes like thermal evaporation, where the material is heated in a vacuum to be deposited as a thin film. The deposition temperature must be well below the Td to prevent decomposition and ensure the purity of the deposited layer.

-

Morphological Stability: Amorphous thin films are often preferred in OLEDs to avoid grain boundaries that can act as charge traps. A high glass transition temperature (Tg) is beneficial as it indicates that the amorphous morphology will be stable at higher operating temperatures, preventing crystallization that can degrade device performance.[6]

-

Operational Lifetime: During operation, Joule heating can raise the temperature of the device. If the operating temperature approaches the Tg or Td of the material, it can lead to gradual degradation of the film, diffusion of materials between layers, and ultimately, a shortened device lifetime.[13]

Conclusion

While specific experimental data on the thermal stability of this compound is currently limited, this guide provides a robust framework for its characterization and a clear understanding of why such characterization is critical. By employing the detailed TGA and DSC protocols outlined herein, researchers can obtain the necessary data to evaluate its suitability for various device applications. The principles discussed underscore the universal importance of thermal stability in the design and engineering of next-generation organic electronic devices, where performance and longevity are paramount.

References

- Impact of Thermal Stress on Device Physics and Morphology in Organic Photodetectors. (2023). ACS Publications.

- Organic transistors with high thermal stability for medical applications. (2012). University of Miami.

- Thermally stable and flexible substrate for high-performance organic field-effect transistors. ResearchGate.

- Research On Reverse Voltage Performance And Thermal Reliability Of Lateral Organic Power Field Effect Transistor. (2024). Globe Thesis.

- Crucial role of interfacial thermal dissipation in the operational stability of organic field-effect transistors. ResearchGate.

- The thermal behavior of stilbene derivatives was evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) curves of compound 24d. ResearchGate.

- (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2 . ResearchGate.

- This compound. Smolecule.

- An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,4-Bis(bromomethyl)benzene. Benchchem.

- Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo.

- 1,4-Bis(2-methylstyryl)benzene BioReagent, suitable for scintillation, ≥98% (UV). Sigma-Aldrich.

- Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. (2014). PubMed.

- Data-driven machine learning models for the quick and accurate prediction of thermal stability properties of OLED materials. (2021). ChemRxiv.

- Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2021). MDPI.

- This compound. TCI Chemicals.

- Thermal Analysis of Phase Change Materials – Three Organic Waxes using TGA, DSC, and Modulated DSC®. TA Instruments.

- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. ResearchGate.

- 1,4-Bis(2-methylstyryl)benzene. Tokyo Chemical Industry Co., Ltd. (APAC).

- Improving the thermal stability of OLEDs by doping the electron transport layer with a reactive metal (Conference Presentation). ResearchGate.

- Thermochromism of 1,4-Bis[2-(4-pyridyl)ethenyl]-benzene Derivatives. (2021). Chinese Journal of Chemical Physics.

- Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. (2020). National Institutes of Health.

Sources

- 1. Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal control of organic semiconductors for trace detection of explosives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02868B [pubs.rsc.org]

- 3. Research Portal [scholarship.miami.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globethesis.com [globethesis.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mt.com [mt.com]

- 8. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 9. 1,4-Bis(2-methylstyryl)benzene BioReagent, scintillation, = 99.0 UV 13280-61-0 [sigmaaldrich.com]

- 10. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,4-Bis(4-methylstyryl)benzene in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 1,4-Bis(4-methylstyryl)benzene

This compound is a highly conjugated, fluorescent organic compound that has garnered significant interest for its applications in optoelectronic devices, particularly as an emissive material in Organic Light Emitting Diodes (OLEDs) and as a scintillator for radiation detection.[1][2] Its chemical structure, characterized by a central benzene ring linked to two 4-methylstyryl groups, imparts a high degree of molecular symmetry and a nonpolar nature.[1] This inherent nonpolarity is a critical determinant of its solubility in various organic solvents, a parameter that profoundly influences its processability, purification, and ultimately, its performance in advanced material applications.

This technical guide provides a comprehensive overview of the solubility of this compound, addressing the needs of researchers, scientists, and drug development professionals. In the absence of extensive publicly available quantitative solubility data, this guide offers a robust theoretical framework for understanding its solubility characteristics, a qualitative assessment of its solubility in a range of common organic solvents, and a detailed experimental protocol for the precise determination of its solubility.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of a crystalline organic compound like this compound is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a nonpolar molecule, its solubility is primarily dictated by its ability to form favorable van der Waals interactions with the solvent molecules.

The key physicochemical properties of this compound that influence its solubility include:

-

Molecular Structure: The large, rigid, and symmetrical structure of this compound contributes to strong intermolecular π-π stacking interactions in its crystalline form. A solvent must be capable of overcoming these strong crystal lattice forces to dissolve the compound.

-

Polarity: As a hydrocarbon with no significant permanent dipole moment, this compound is decidedly nonpolar. Therefore, it is expected to exhibit higher solubility in nonpolar organic solvents.

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This is because the increased kinetic energy of the solvent molecules enhances their ability to break down the crystal lattice of the solute.

Qualitative Solubility Profile of this compound

Based on the principles of "like dissolves like" and the known nonpolar character of this compound, a qualitative assessment of its solubility in various organic solvents can be made. The following table provides an estimated solubility profile. It is important to note that this is a predictive guide, and experimental verification is crucial.

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π interactions with the benzene and styryl groups of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have a good balance of polarity and the ability to engage in van der Waals interactions. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate (likely increases with heat) | The presence of an ether oxygen introduces some polarity, but the overall nonpolar character of the solvent backbone allows for dissolution. The documented solubility of a related isomer in hot dioxane supports this. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | While nonpolar, the lack of aromaticity may result in less favorable interactions compared to aromatic solvents. |

| Polar Aprotic | Acetone, Acetonitrile | Low | The significant dipole moments of these solvents make them less compatible with the nonpolar solute. |

| Polar Protic | Methanol, Ethanol, Water | Very Low / Insoluble | The strong hydrogen bonding networks in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of crystalline organic compounds.

Diagram of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure the this compound is of high purity and in a crystalline form.[1]

-

Use high-purity (e.g., HPLC grade) organic solvents.

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

-

Calibration Curve Generation:

-

Using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system, measure the absorbance or peak area of the standard solutions.

-

Plot a calibration curve of absorbance/peak area versus concentration. This curve will be used to determine the concentration of the saturated solutions.

-

-

Equilibration:

-

In a series of sealed glass vials, add an excess amount of crystalline this compound to a known volume of the selected organic solvent. An excess of solid should be visible.

-

Place the vials in a constant temperature bath or incubator with continuous agitation (e.g., on a shaker or with a magnetic stirrer).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve.

-

-

Analysis and Calculation:

-

Measure the absorbance or peak area of the diluted sample using the same analytical method as for the calibration curve.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Applications and Implications for Drug Development and Materials Science

A thorough understanding of the solubility of this compound is paramount for its practical application. In the field of organic electronics, solution-based processing techniques such as spin-coating and inkjet printing are often employed to fabricate thin films for OLEDs. The choice of solvent and the concentration of the solution directly impact the morphology and performance of these films.[3][4]

While not a typical pharmaceutical agent, the principles of solubility are central to drug development. For fluorescent probes and other diagnostic agents based on similar molecular scaffolds, solubility in biologically relevant media is a key consideration. The experimental protocol outlined in this guide can be adapted to assess the solubility of such compounds in various physiological mimics.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By combining theoretical principles with a practical experimental framework, researchers and professionals are better equipped to handle, process, and apply this important fluorescent material. The provided qualitative solubility profile serves as a valuable starting point, while the detailed experimental protocol empowers users to obtain the precise quantitative data necessary for their specific applications.

References

-

Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. [Link]

-

ChemBK. (2024). This compound. [Link]

-

Gierschner, J., & Park, S. Y. (2013). Luminescent distyrylbenzenes: tailoring molecular structure and crystalline morphology. Journal of Materials Chemistry C, 1(35), 5818-5832. [Link]

-

Huber. (n.d.). Solubility determination and crystallization. [Link]

-

LibreTexts. (2021). 2.2: Solubility Lab. [Link]

-

MDPI. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. [Link]

-

Nakatsuji, S., et al. (2009). 1,4-Bis(4-nitrostyryl)benzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2567. [Link]

-

ResearchGate. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. [Link]

-

ResearchGate. (2016). Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media. [Link]

- Various Authors. (n.d.).

- Vertex AI Search. (2024). This compound (CAS 76439-00-4)

Sources

An In-Depth Technical Guide to 1,4-Bis(4-methylstyryl)benzene (CAS 76439-00-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-methylstyryl)benzene, identified by CAS number 76439-00-4, is a highly conjugated organic compound belonging to the distyrylbenzene family. Its rigid, planar structure endowed by a central benzene ring connected to two 4-methylstyryl arms gives rise to notable photophysical properties, including strong fluorescence and significant two-photon absorption.[1][2] These characteristics make it a compound of significant interest in the fields of materials science and optoelectronics. This guide provides a comprehensive overview of its core properties, synthesis, characterization, and key applications, with a focus on providing actionable protocols and mechanistic insights for the scientific community.

Introduction and Core Molecular Profile

This compound is a symmetrical molecule whose extended π-conjugated system is the primary determinant of its electronic and optical behaviors.[1] This inherent conjugation facilitates efficient light absorption and subsequent emission, placing it among a class of valuable fluorophores. Its applications are primarily rooted in its ability to convert energy, whether from absorbed photons (photoluminescence) or electrical current (electroluminescence), into visible light.[2] This makes it a valuable material for technologies such as organic light-emitting diodes (OLEDs) and as a wavelength shifter in liquid scintillators for radiation detection.[2]

Molecular Structure

The structure consists of a central phenylene ring linked at the 1 and 4 positions to two (E)-ethene-1,2-diyl units, which are in turn substituted with 4-methylphenyl (p-tolyl) groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented below. High purity, typically above 98%, is crucial for its performance in optoelectronic applications.[1]

| Property | Value | Reference |

| CAS Number | 76439-00-4 | [1][3] |

| Molecular Formula | C₂₄H₂₂ | [1][3] |

| Molecular Weight | 310.44 g/mol | [1] |

| Appearance | White to pale yellowish-white crystalline powder | [1][2] |

| Purity | ≥98.0% (HPLC) | [1][4] |

| Storage Condition | 2-8°C, protected from light | [3] |

Synthesis and Purification

The synthesis of distyrylbenzenes like this compound is most commonly achieved via olefination reactions that form the central double bonds. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored due to its high stereoselectivity for the desired (E,E)-isomer and the ease of removing its water-soluble phosphate byproduct.[5][6]

Synthetic Pathway: Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.[5] For this specific molecule, the synthesis proceeds by reacting terephthalaldehyde with the ylide generated from diethyl (4-methylbenzyl)phosphonate.

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Detailed Experimental Protocol

This protocol is an illustrative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical as the phosphonate carbanion is a strong base and will be quenched by water. NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.[6]

-

-

Ylide Formation: Slowly add a solution of diethyl (4-methylbenzyl)phosphonate (2.1 equivalents) in anhydrous THF to the NaH suspension at 0°C. Allow the mixture to stir at room temperature for 1 hour.

-

Causality: The acidic α-proton of the phosphonate is removed by the hydride base, generating the highly nucleophilic phosphonate carbanion (ylide).

-

-

Condensation: Cool the resulting ylide solution back to 0°C and add a solution of terephthalaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Causality: The dropwise addition at low temperature controls the exothermic reaction between the carbanion and the aldehyde carbonyls, minimizing side reactions.

-

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the water-soluble sodium diethyl phosphate byproduct, which is a key advantage of the HWE reaction.[6]

-

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene or a mixture of THF/ethanol) to yield the product as a crystalline solid.

-

Causality: Recrystallization is an effective method for removing minor impurities and unreacted starting materials, yielding a product of high crystallinity and purity required for optoelectronic applications.

-

Spectroscopic and Photophysical Properties

The extended π-conjugation in this compound governs its interaction with light. It absorbs strongly in the UV-A region and exhibits intense fluorescence in the blue region of the visible spectrum.

| Photophysical Property | Wavelength / Value | Solvent | Reference |

| Absorption Maximum (λ_abs) | ~350-370 nm | THF / Cyclohexane | [2][7] |

| Emission Maximum (λ_em) | ~416-420 nm | Heptane / Cyclohexane | [2] |

| Key Feature | High Photoluminescence Quantum Yield | N/A | [1] |

| Nonlinear Property | Significant Two-Photon Absorption | N/A | [1][2] |

The peak wavelengths of absorption and emission can be influenced by the solvent environment and the physical state (solution vs. solid or nanocrystal form).[2][8] For instance, nanocrystal dispersions show a red shift in emission compared to solutions in organic solvents.[7][8]

Core Applications

The unique properties of this compound make it a promising material for several advanced applications.

Organic Light-Emitting Diodes (OLEDs)

Due to its high fluorescence efficiency and thermal stability, the compound is a candidate for use as a blue-emitting layer in OLEDs.[1][2] In an OLED device, under an applied voltage, electrons and holes are injected into the organic layers, where they recombine in the emissive layer containing the fluorophore. This recombination forms an excited state (exciton) which then radiatively decays, emitting light at a characteristic wavelength.

Caption: Simplified multilayer structure of an OLED device.

Organic Scintillators

The compound's ability to efficiently convert high-energy radiation (like that from radioactive sources) into detectable photons makes it suitable for use in liquid scintillators.[2] This wavelength-shifting property is crucial for radiation detection applications. A related compound, 1,4-Bis(2-methylstyryl)benzene (Bis-MSB), is a well-established scintillator and standard for fluorescence lifetime measurements, highlighting the utility of this chemical class.[9]

Nanomaterials and Optoelectronics

Recent research has focused on preparing nanocrystals of this compound using techniques like reprecipitation.[7][8] These nanocrystals, with average particle sizes around 60 nm, can be prepared in stable aqueous dispersions and exhibit distinct optical properties from the bulk material, opening avenues for new optoelectronic device fabrication.[7][8]

Characterization and Quality Control

Confirming the identity and purity of synthesized this compound is paramount.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the vinylic protons (with a large coupling constant indicative of the trans-isomer), and the methyl protons.[10]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product, which is critical for device performance. A purity of >98% is typically required.[4]

-

UV-Visible and Fluorescence Spectroscopy: Confirms the photophysical properties, matching the absorption and emission spectra with literature values.

Safety and Handling

While a full toxicological profile is not extensively documented, standard laboratory precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats.[11][12]

-

Handling: Avoid contact with skin and eyes and prevent inhalation of the powder by using a well-ventilated area or a fume hood.[11][12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[11]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.[11]

Conclusion

This compound is a versatile organic semiconductor with a compelling set of photophysical properties rooted in its highly conjugated molecular structure. Its efficient blue fluorescence, thermal stability, and significant nonlinear optical activity make it a valuable component for research and development in OLEDs, organic scintillators, and advanced nanomaterials. The well-established Horner-Wadsworth-Emmons synthesis provides a reliable route to high-purity material, which is the cornerstone of achieving high-performance devices. As research into organic electronics continues to advance, the precise tuning of molecular structures, as exemplified by this compound, will remain a critical strategy for innovation.

References

-

This compound (CAS 76439-00-4): Properties and Applications. Sinopeg. Available at: [Link]

-

This compound. ChemBK. (2024-04-10). Available at: [Link]

-

Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. ResearchGate. (2025-08-05). Available at: [Link]

-

This compound CAS: 76439-00-4 supplier. LookChem. Available at: [Link]

-

Baba, K., & Nishida, K. (2014). Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. Nanoscale Research Letters, 9(1), 16. Available at: [Link]

-

Material Safety Data Sheet - Bis(MSB), scintillation grade, 99.5%. Cole-Parmer. Available at: [Link]

-

SAFETY DATA SHEET. Airgas. Available at: [Link]

-

(PDF) Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties. ResearchGate. (2025-08-06). Available at: [Link]

-

Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its applications in organic field effect transistors. ScholarWorks @ UTRGV. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

-

1,4 bis (2-methylstyryl) benzene: A simple organic thin film with promising optical properties for OLED applications. ResearchGate. (2025-12-03). Available at: [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

-

Effect of bulky side groups on photophysical properties and electroluminescent performance of oligo(styryl)benzenes. RUIdeRA. (2023-02-23). Available at: [Link]

-

PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses Procedure. Available at: [Link]

-

Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. (2019-03-13). Available at: [Link]

-

A re-evaluation of the photophysical properties of 1,4-bis(phenylethynyl)benzene: a model for poly(phenyleneethynylene). PubMed. (2002-07-17). Available at: [Link]

-

1,4-Bis(2-methylstyryl)benzene - Optional[13C NMR]. SpectraBase. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 76439-00-4 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 76439-00-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Wittig-Horner Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of this compound nanocrystals by a wet process and evaluation of their optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,4-Bis(2-methylstyryl)benzene BioReagent, scintillation, = 99.0 UV 13280-61-0 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Molecular Structure and Conjugation in 1,4-Bis(4-methylstyryl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 1,4-Bis(4-methylstyryl)benzene. This molecule, with its extended π-conjugated system, serves as a quintessential model for understanding the interplay between molecular structure and photophysical properties. Its significance extends beyond theoretical interest, finding practical applications in the burgeoning fields of organic electronics and advanced materials. This guide is designed to provide a comprehensive overview, from fundamental principles to practical methodologies, to empower researchers in their scientific endeavors. We will delve into the synthesis, structural analysis, and the fascinating consequences of its conjugated nature, offering insights that are both theoretically grounded and experimentally validated.

Molecular Architecture and Synthesis

This compound, with the chemical formula C₂₄H₂₂, is a symmetrical molecule featuring a central benzene ring connected to two 4-methylstyryl moieties at the para positions.[1][2] This arrangement results in an extended π-conjugated system that is largely responsible for its characteristic optical and electronic properties.[1][2] The presence of terminal methyl groups can subtly influence the electronic structure, potentially enhancing properties like two-photon absorption compared to its unsubstituted counterpart.[2]

The synthesis of this compound is most commonly achieved through olefination reactions, with the Horner-Wadsworth-Emmons (HWE) reaction being a favored method due to its high stereoselectivity for the desired (E,E)-isomer and the ease of purification.[3][4][5]

The Horner-Wadsworth-Emmons Synthesis: A Strategic Approach

The HWE reaction offers a robust and reliable route to this compound, proceeding through the reaction of a phosphonate-stabilized carbanion with an aldehyde. The key advantages of this method over the traditional Wittig reaction include the use of more nucleophilic carbanions and the formation of a water-soluble phosphate byproduct, which simplifies the purification process.[4][5]

The overall synthetic strategy involves two main stages: the preparation of the bis-phosphonate ester of 1,4-xylene and its subsequent reaction with p-tolualdehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1,4-Bis(bromomethyl)benzene

-

Triethyl phosphite

-

p-Tolualdehyde

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Methanol

-

Dichloromethane

-

Hexane

Stage 1: Synthesis of 1,4-Xylylenebis(diethylphosphonate)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-bis(bromomethyl)benzene in an excess of triethyl phosphite.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, remove the excess triethyl phosphite under reduced pressure. The crude product, 1,4-xylylenebis(diethylphosphonate), is typically an oil and can be used in the next step without further purification.

Stage 2: Synthesis of this compound

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF or THF.

-

To this suspension, add a solution of 1,4-xylylenebis(diethylphosphonate) in the same anhydrous solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for about an hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of p-tolualdehyde in the anhydrous solvent dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the pure (E,E)-1,4-Bis(4-methylstyryl)benzene as a crystalline solid.[2][6]

Spectroscopic and Structural Characterization

A thorough understanding of the molecular structure and electronic properties of this compound is paramount for its effective application. This is achieved through a combination of spectroscopic techniques and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound. The symmetry of the molecule simplifies the spectra, leading to a smaller number of distinct signals than would be expected for a less symmetrical isomer.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the central and terminal benzene rings will appear in the aromatic region (typically δ 7.0-7.6 ppm). Due to the symmetry, distinct signals will be observed for the protons on the central ring and the ortho and meta protons on the terminal rings.

-

Vinylic Protons: The protons of the vinylene bridges will give rise to signals in the olefinic region (typically δ 6.9-7.2 ppm). The large coupling constant (J) between these protons is characteristic of a trans-configuration.

-

Methyl Protons: A singlet in the aliphatic region (typically δ 2.3-2.4 ppm) will correspond to the six equivalent protons of the two methyl groups.

Expected ¹³C NMR Spectral Features:

-

The spectrum will show distinct signals for the different carbon environments in the molecule, including the quaternary carbons, the CH carbons of the aromatic rings and vinylene bridges, and the methyl carbons.

UV-Visible Absorption and Fluorescence Spectroscopy

The extended π-conjugation in this compound governs its interaction with light, leading to strong absorption in the ultraviolet region and intense fluorescence.

The absorption spectrum is characterized by a strong π-π* transition. In a solvent like tetrahydrofuran, the absorption maximum (λ_abs) is typically observed around 359 nm.[2] The emission spectrum shows a distinct fluorescence peak, with the emission maximum (λ_em) being solvent-dependent. For instance, in cyclohexane, the emission maximum is around 420 nm, while in heptane it is at 416 nm.[2]

The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for many of its applications.

| Property | Value | Solvent |

| Absorption Maximum (λ_abs) | ~359 nm | Tetrahydrofuran |

| Emission Maximum (λ_em) | ~420 nm | Cyclohexane |

| Emission Maximum (λ_em) | ~416 nm | Heptane |

| Fluorescence Quantum Yield (Φ_f) | High | Various |

Note: Specific values for the fluorescence quantum yield can vary depending on the solvent and measurement method, but it is generally reported to be high for this class of compounds.[1][2]

X-ray Crystallography and Molecular Geometry

These molecules tend to adopt a nearly planar conformation to maximize π-conjugation. The crystal packing is often characterized by herringbone or π-stacking interactions, which can significantly influence the solid-state photophysical properties. For instance, the crystal structure of 1,4-bis(4-nitrostyryl)benzene, a related compound, shows a centrosymmetric molecule with a slight tilt between the central and outer aromatic rings.[10] The packing is dominated by van der Waals interactions, with stair-like stacking between adjacent aromatic rings.[10] Understanding these packing motifs is crucial for designing materials with desired solid-state emission characteristics.

Caption: Relationship between molecular structure and photophysical properties.

Applications in Advanced Materials

The unique photophysical properties of this compound make it a valuable material in several high-technology applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, this compound and its derivatives are investigated as emissive materials or dopants in OLEDs.[1][2] The high fluorescence quantum yield is a key attribute for achieving high device efficiency.[2]

Mechanism of Electroluminescence:

-

Charge Injection: Under an applied voltage, electrons are injected from the cathode and holes from the anode into the organic layers of the OLED.

-

Charge Transport: These charge carriers migrate through the respective transport layers.

-

Exciton Formation: Electrons and holes meet in the emissive layer to form excitons (electron-hole pairs).

-

Radiative Decay: The excitons in molecules like this compound can radiatively decay, releasing their energy as photons of light. The color of the emitted light is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the emissive molecule.

The rigid and planar structure of this compound helps to minimize non-radiative decay pathways, thus contributing to its high luminescence efficiency.

Scintillator Materials

This compound is also utilized as a wavelength shifter in organic scintillators for the detection of ionizing radiation.[1][2]

Scintillation Mechanism:

-

Excitation: Ionizing radiation (e.g., beta particles, gamma rays) passes through a primary scintillator (often an aromatic solvent) and excites its molecules.

-

Energy Transfer: The excited solvent molecules efficiently transfer their energy to the primary fluorescent dopant.

-

Wavelength Shifting: this compound, acting as a secondary wavelength shifter, absorbs the photons emitted by the primary dopant.

-

Re-emission: It then re-emits this energy as photons of a longer wavelength. This shifting is crucial to match the spectral sensitivity of the photodetector (e.g., a photomultiplier tube) and to minimize self-absorption within the scintillator cocktail.[11]

The high quantum yield and fast fluorescence decay time of this compound are critical for producing a bright and fast scintillation signal.[12]

Conclusion and Future Outlook